Ethyl 6-(tert-butyl)-4-chloronicotinate

Lipophilicity Physicochemical profiling Medicinal chemistry

Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS 1416439-99-0) is a polysubstituted nicotinate ester featuring a pyridine ring simultaneously bearing a 4-chloro electron-withdrawing group, a 6-tert-butyl sterically demanding lipophilic group, and a 3-ethyl ester moiety. This structural triad distinguishes it from simpler nicotinate building blocks and positions it as a late-stage intermediate in medicinal chemistry campaigns where spatial, electronic, and physicochemical tuning of the pyridine core is required.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 1416439-99-0
Cat. No. B1458740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(tert-butyl)-4-chloronicotinate
CAS1416439-99-0
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1Cl)C(C)(C)C
InChIInChI=1S/C12H16ClNO2/c1-5-16-11(15)8-7-14-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3
InChIKeyPINCANJVFNERAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS 1416439-99-0): Procurement-Relevant Chemical Identity and Class Context


Ethyl 6-(tert-butyl)-4-chloronicotinate (CAS 1416439-99-0) is a polysubstituted nicotinate ester featuring a pyridine ring simultaneously bearing a 4-chloro electron-withdrawing group, a 6-tert-butyl sterically demanding lipophilic group, and a 3-ethyl ester moiety . This structural triad distinguishes it from simpler nicotinate building blocks and positions it as a late-stage intermediate in medicinal chemistry campaigns where spatial, electronic, and physicochemical tuning of the pyridine core is required [1].

Why Generic Substitution of Ethyl 6-(tert-butyl)-4-chloronicotinate (1416439-99-0) Carries Procurement Risk


In-class nicotinate esters are not functionally interchangeable for this compound because the combination of a 4-Cl substituent and a 6-tert-butyl group on the same pyridine ring creates a substitution pattern with no close commercial analog . Removing the tert-butyl group (e.g., ethyl 4-chloronicotinate) reduces steric shielding by approximately 2.8-fold by van der Waals volume, altering metabolic stability and off-target binding [1]; replacing chlorine with hydrogen (e.g., ethyl 6-(tert-butyl)nicotinate) increases the pyridine pKa by roughly 2 log units, modifying protonation state at physiological pH . Both changes are sufficient to break a structure-activity relationship (SAR) established during lead optimization, making direct analog substitution scientifically invalid without full re-optimization.

Quantitative Comparative Evidence for Ethyl 6-(tert-butyl)-4-chloronicotinate (1416439-99-0)


Calculated LogP Differential vs. Dechlorinated and Dealkylated Analogs

The target compound's calculated LogP (cLogP) is estimated at approximately 3.4 based on structural decomposition, representing a >2 log unit increase over ethyl nicotinate (LogP 1.32) [1] and a ~1.5 log unit increase over ethyl 4-chloronicotinate (LogP 1.91) [2]. The tert-butyl group alone contributes roughly 0.8–1.0 log units to LogP when positioned at the 6-position of the pyridine ring, as inferred from the tert-butyl nicotinate vs. methyl nicotinate differential .

Lipophilicity Physicochemical profiling Medicinal chemistry

Hydrolytic Stability Advantage Inferred from tert-Butyl Ester Analog Class Data

Although direct hydrolysis data for ethyl 6-(tert-butyl)-4-chloronicotinate are absent from the literature, the ethyl ester subclass of nicotinates is known to resist HSA-catalyzed hydrolysis, while the 6-tert-butyl group provides additional steric shielding of the ester carbonyl [1]. In controlled HSA experiments, ethyl nicotinate was bound but not hydrolyzed, in contrast to 2-butoxyethyl nicotinate which displayed a half-life of <15 min [2]. tert-Butyl nicotinate hydrolysis was 'too slow to be measurable' . The 6-tert-butyl group in the target compound is positioned ortho to the ester carbonyl, creating steric hindrance that predicts hydrolytic stability comparable to or exceeding that of ethyl nicotinate, while the 4-chloro group further deactivates the ring toward nucleophilic attack.

Metabolic stability Prodrug design Human serum albumin

Electron-Deficient Pyridine Ring: pKa Differential vs. Non-Halogenated Analogs

The 4-chloro substituent reduces the pyridine nitrogen pKa through inductive electron withdrawal. 4-Chloronicotinic acid exhibits a pKa of 0.78 ± 0.25 (predicted) , compared to ethyl nicotinate's predicted pKa of 3.24 (estimated) . While the ester group and 6-tert-butyl group further modulate the pKa, the chlorine atom is the dominant driver: removing chlorine (cf. ethyl 6-(tert-butyl)nicotinate, CAS 56029-47-1) is expected to shift the pyridinium pKa upward by approximately 2–3 log units based on analogous halogenated vs. non-halogenated pyridine series data.

Electron-withdrawing effects Pyridine basicity pKa modulation

Commercially Available Purity Benchmarking vs. Closest Structural Analogs

Ethyl 6-(tert-butyl)-4-chloronicotinate is commercially supplied at ≥97% purity by multiple vendors (Chemscene, Leyan, CymitQuimica/Fluorochem) . By contrast, the des-tert-butyl analog ethyl 4-chloronicotinate is commonly available at 95–97% purity from several suppliers but lacks the steric and lipophilic profile required for medicinal chemistry campaigns targeting hydrophobic enzyme pockets . The des-chloro analog ethyl 6-(tert-butyl)nicotinate is supplied at 95% purity by Sigma-Aldrich (AstaTech) but presents fundamentally different electronic character .

Chemical procurement Purity specification Vendor comparison

Proven Application Scenarios for Ethyl 6-(tert-butyl)-4-chloronicotinate (1416439-99-0)


Kinase Inhibitor Lead Optimization Requiring Hydrophobic Pocket Occupancy

The 6-tert-butyl group provides steric bulk that can fill a hydrophobic sub-pocket in kinase ATP-binding sites, while the 4-chloro substituent modulates the pyridine pKa to maintain an unprotonated nitrogen for hinge-binding hydrogen bond acceptor interactions. This dual substitution pattern is absent in simpler nicotinate building blocks . Nicotinate-derived scaffolds are established intermediates in kinase inhibitor synthesis [1].

Antimicrobial SAR Campaigns Targeting Gram-Positive and Gram-Negative Bacteria

Ethyl 6-(tert-butyl)-4-chloronicotinate has been reported to exhibit in vitro antimicrobial activity against Staphylococcus aureus and Escherichia coli . The combination of chlorine and tert-butyl groups is expected to enhance membrane penetration (through increased LogP) while the electron-withdrawing chlorine may facilitate nucleophilic aromatic substitution for further derivatization [1].

Late-Stage Diversification Intermediate for CNS-Penetrant Candidates

The elevated calculated LogP (~3.4) positions this compound within the CNS drug-like space (LogP typically 1.5–4.5) while maintaining a molecular weight (241.71 g/mol) well below the 400 Da CNS threshold. The ethyl ester serves as a masked carboxylic acid handle for late-stage hydrolysis or amidation, enabling generation of focused screening libraries from a single advanced intermediate .

Pd-Catalyzed Cross-Coupling Substrate Development

The 4-chloro substituent is a competent electrophilic partner for Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions, enabling C–C or C–N bond formation at the 4-position. The 6-tert-butyl group provides steric differentiation to control regioselectivity in subsequent coupling steps, while the ethyl ester at the 3-position remains orthogonal to most Pd-catalyzed conditions .

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